molecular formula C31H30N2O4 B2358868 TMP780

TMP780

Cat. No.: B2358868
M. Wt: 494.6 g/mol
InChI Key: DIURRJOJDQOMFC-CONSDPRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP780 is a chemical compound known as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor is a tractable drug target for the treatment of cutaneous inflammatory disorders. This compound exhibits an inhibitory concentration (IC50) of 13 nanomolar, making it a potent compound in its class .

Preparation Methods

The preparation of TMP780 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that involve the formation of its core structure, followed by functional group modifications to achieve the desired activity. The industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

TMP780 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.

Scientific Research Applications

TMP780 has a wide range of scientific research applications, including:

Mechanism of Action

TMP780 exerts its effects by acting as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t. This receptor is involved in the regulation of gene expression and immune responses. By inhibiting the activity of this receptor, this compound modulates the expression of genes associated with inflammation and immune responses. The molecular targets and pathways involved include the retinoic acid receptor-related orphan receptor gamma t and its downstream signaling pathways .

Comparison with Similar Compounds

TMP780 is unique in its high potency as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t. Similar compounds include:

Properties

IUPAC Name

2-[2-[(R)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIURRJOJDQOMFC-CONSDPRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)[C@H](C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)[C@@H](C5=C(ON=C5C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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